molecular formula C22H16BrN3O2 B2642992 N-(3-bromophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide CAS No. 941886-55-1

N-(3-bromophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide

Cat. No.: B2642992
CAS No.: 941886-55-1
M. Wt: 434.293
InChI Key: IHWNQWZTXKTUOP-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as BPIQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPIQ belongs to the class of quinazoline derivatives, which have been studied extensively for their pharmacological properties.

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Research on quinazolinone derivatives, including compounds structurally related to N-(3-bromophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, has demonstrated significant analgesic and anti-inflammatory properties. Studies have found that certain derivatives exhibit comparable or significant activity against standard drugs like pentazocine and aspirin, indicating their potential as therapeutic agents for pain and inflammation management (Gopa, Porchezhian, & Sarma, 2001; Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010; HelmySakr, 2016).

Antibacterial Activities

Some derivatives of quinazolinone, including those structurally similar to the compound , have been explored for their antibacterial activities. These studies aim to develop new antimicrobial agents capable of combating various bacterial infections. The research highlights the potential of these compounds in contributing to the development of novel antibacterial drugs (Singh, Kaur, Kumar, Kumar, & Ashok Kumar, 2010).

Computational and Molecular Design

Further investigations into quinazolinone derivatives include computational and molecular design studies to understand their analgesic and anti-inflammatory mechanisms better. Computer-aided drug design (CADD) and molecular docking studies have been conducted to rationalize the compounds' activity and improve their therapeutic potential (HelmySakr, 2016). These efforts contribute to the targeted design of more effective and specific drug candidates.

Antitumor and Antimalarial Activities

Although not directly related to this compound, related quinazolinone compounds have been evaluated for their antitumor and antimalarial activities. This exploration indicates the broad therapeutic potential of quinazolinone derivatives in treating various diseases beyond pain and inflammation (Forsch, Wright, & Rosowsky, 2002; Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).

Properties

IUPAC Name

N-(3-bromophenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O2/c23-16-9-6-10-17(13-16)24-20(27)14-26-19-12-5-4-11-18(19)21(25-22(26)28)15-7-2-1-3-8-15/h1-13H,14H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWNQWZTXKTUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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